

Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridin-4-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-5-nitropyridin-4-amine** (CAS No. 89284-05-9).^{[1][2][3]} Intended for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Compound Overview

3-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative with the molecular formula $C_5H_4BrN_3O_2$ and a molecular weight of 218.01 g/mol.^{[1][2][3]} Its structure incorporates a pyridine ring, an amine group, a bromine atom, and a nitro group, making it a compound of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is crucial for its application and further development.

Predicted Spectroscopic Data

While experimentally verified spectra for **3-Bromo-5-nitropyridin-4-amine** are not readily available in public literature, the following tables present predicted data based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Proton NMR)			
Predicted Chemical Shift (δ, ppm)	Multiplicity	Assignment	Notes
~8.5 - 8.7	Singlet	H-2	The proton adjacent to the ring nitrogen is expected to be the most deshielded.
~8.3 - 8.5	Singlet	H-6	The other proton on the pyridine ring.
~6.0 - 7.0	Broad Singlet	NH ₂	The chemical shift of amine protons can vary significantly depending on solvent and concentration.
¹³ C NMR (Carbon-13 NMR)			
Predicted Chemical Shift (δ, ppm)	Assignment	Notes	
~155 - 158	C-4	Carbon bearing the amino group.	
~150 - 153	C-2	Carbon adjacent to the ring nitrogen.	
~140 - 143	C-6		
~135 - 138	C-5	Carbon bearing the nitro group.	
~110 - 115	C-3	Carbon bearing the bromine atom.	

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (primary amine)
3100 - 3000	Medium	Aromatic C-H stretching
1640 - 1600	Strong	N-H bending (scissoring)
1550 - 1475	Strong	Asymmetric NO ₂ stretching
1360 - 1290	Strong	Symmetric NO ₂ stretching
1600 - 1450	Medium to Weak	Aromatic C=C and C=N stretching
~850	Medium	C-N stretching
~700 - 550	Medium to Strong	C-Br stretching

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Value	Assignment	Notes
217/219	[M] ⁺	Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio.
200/202	[M-OH] ⁺	Loss of a hydroxyl radical from the nitro group (a common fragmentation pathway for nitroaromatic compounds).
171/173	[M-NO ₂] ⁺	Loss of the nitro group.
121	[M-Br-NO] ⁺	Subsequent fragmentation involving loss of bromine and nitric oxide.
92	[C ₅ H ₄ N ₂] ⁺	Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Bromo-5-nitropyridin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a 5 mm NMR tube. DMSO- d_6 is often preferred for observing exchangeable protons like those of the amine group.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.
- **2D NMR Experiments:** For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[\[4\]](#)

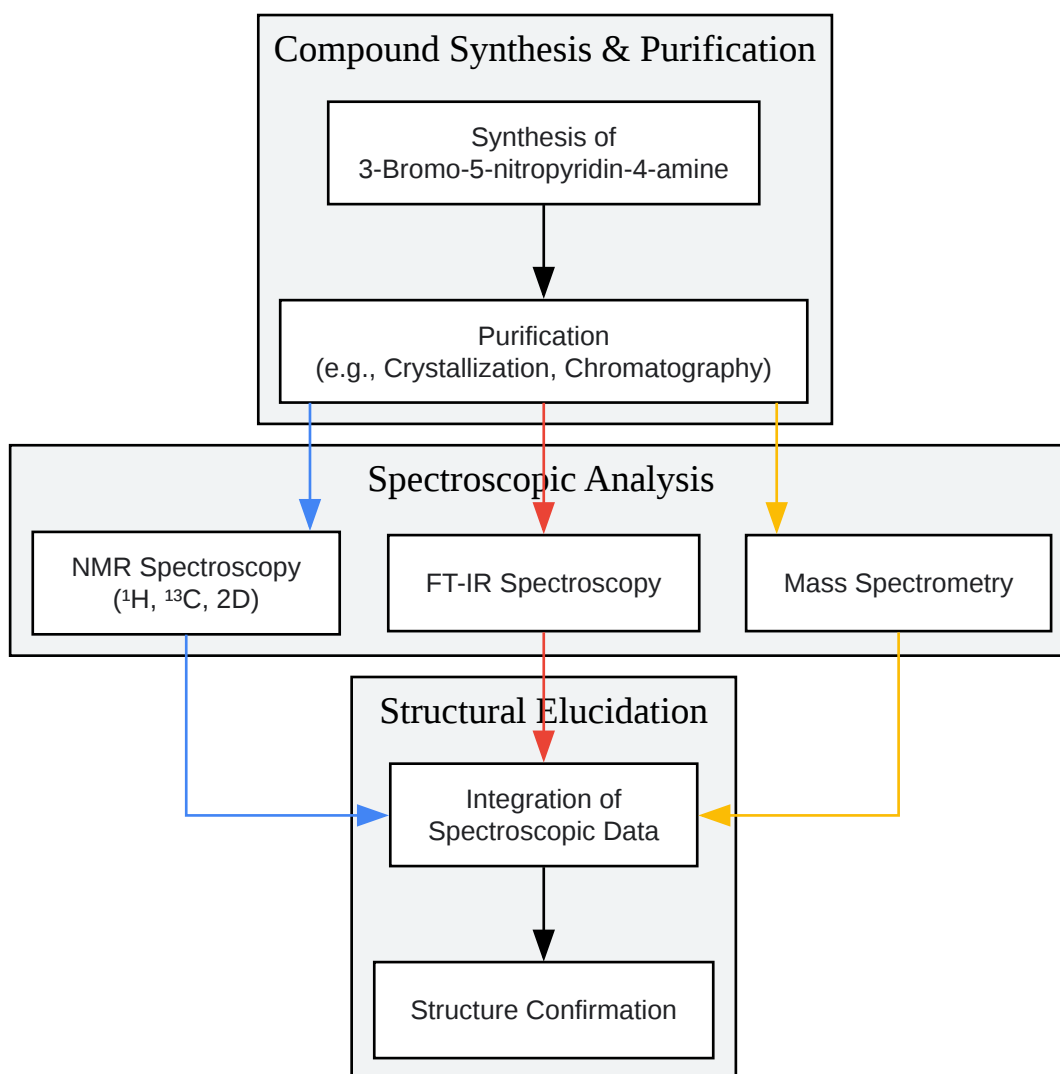
- Transfer the mixture to a pellet die and apply high pressure to form a thin, transparent pellet.[4]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

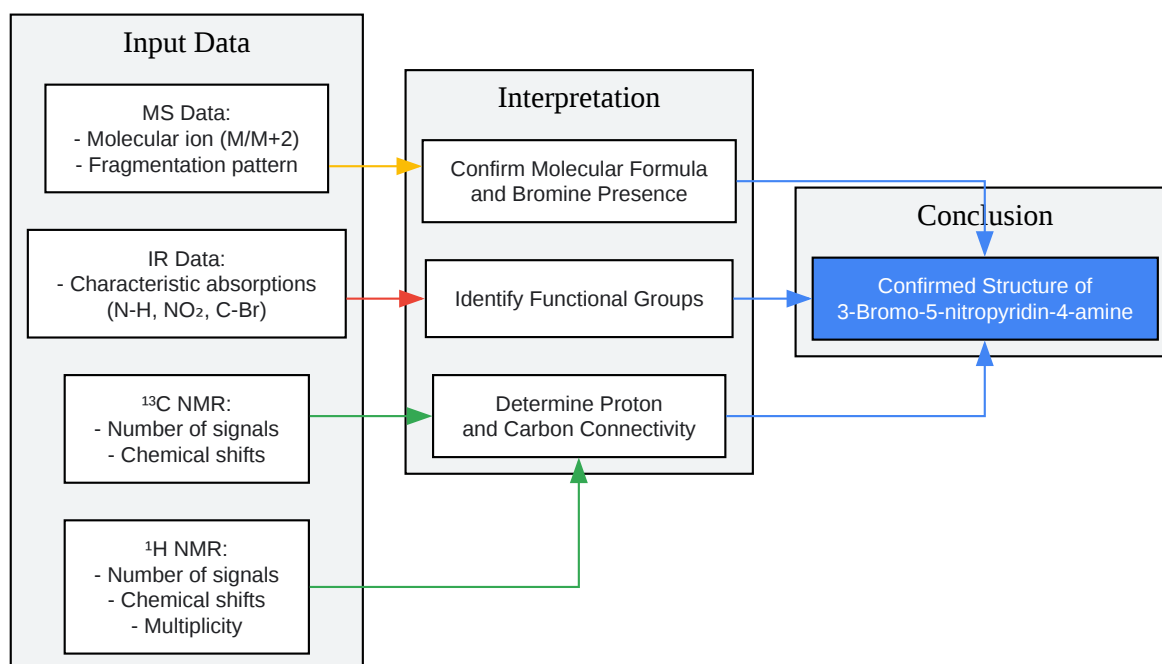
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Analysis:
 - Identify the molecular ion peak. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should result in two peaks of nearly equal intensity separated by 2 m/z units, which is a key diagnostic feature.[5]
 - Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of **3-Bromo-5-nitropyridin-4-amine**.





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